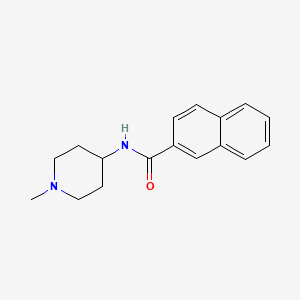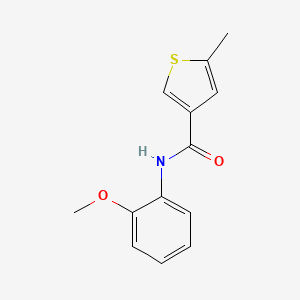
N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide
描述
N-(2-methoxyphenyl)-5-methyl-3-thiophenecarboxamide, commonly known as MTMP, is a synthetic compound that belongs to the class of thiophene carboxamides. It has been studied extensively for its potential applications in the field of medicinal chemistry. MTMP has been found to possess several biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
科学研究应用
MTMP has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to possess several biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. MTMP has also been investigated for its potential as a treatment for neuropathic pain, epilepsy, and neurodegenerative diseases.
作用机制
The exact mechanism of action of MTMP is not fully understood. However, it has been suggested that it acts by modulating the activity of ion channels and receptors in the central nervous system. MTMP has been found to selectively inhibit T-type calcium channels, which are involved in the generation of neuronal action potentials. This inhibition leads to a reduction in neuronal excitability, resulting in the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
MTMP has been found to possess several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential as an anti-inflammatory agent. MTMP has also been found to increase the levels of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability. This increase in GABA levels may contribute to the observed anticonvulsant effects of MTMP.
实验室实验的优点和局限性
MTMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in the field of medicinal chemistry, making it a well-characterized compound. However, there are also some limitations associated with the use of MTMP in lab experiments. Its exact mechanism of action is not fully understood, which may limit its potential applications. Additionally, its effects may vary depending on the experimental conditions and the specific cell or tissue type used.
未来方向
There are several future directions for the study of MTMP. One potential direction is the development of more selective T-type calcium channel inhibitors based on the structure of MTMP. This could lead to the development of more effective and targeted treatments for epilepsy and neuropathic pain. Another direction is the investigation of the potential neuroprotective effects of MTMP in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the development of more efficient synthesis methods for MTMP could lead to its wider use in medicinal chemistry research.
Conclusion
In conclusion, MTMP is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It possesses several biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. MTMP has been found to selectively inhibit T-type calcium channels, leading to a reduction in neuronal excitability. Its exact mechanism of action is not fully understood, but it has been suggested that it modulates the activity of ion channels and receptors in the central nervous system. MTMP has several advantages for lab experiments, including its stability and well-characterized nature. However, its effects may vary depending on the experimental conditions and the specific cell or tissue type used. There are several future directions for the study of MTMP, including the development of more selective T-type calcium channel inhibitors and the investigation of its potential neuroprotective effects in neurodegenerative diseases.
属性
IUPAC Name |
N-(2-methoxyphenyl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-9-7-10(8-17-9)13(15)14-11-5-3-4-6-12(11)16-2/h3-8H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETKLJSVNIFZOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4696682.png)
![2-[(4-methoxybenzyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4696683.png)
![propyl 4-{[3-(4-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B4696691.png)

![2-hydroxy-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4696701.png)
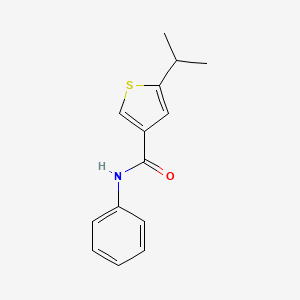
![4-{[3-(3,4-dichlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4696722.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-5-(2-chlorophenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B4696727.png)
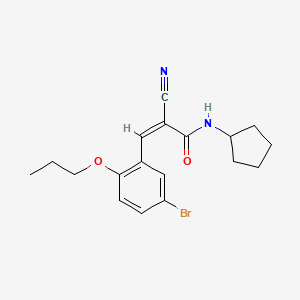
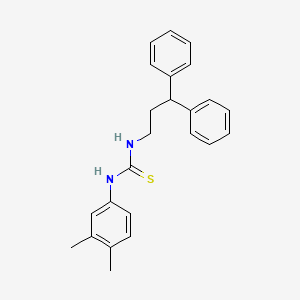
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4696749.png)
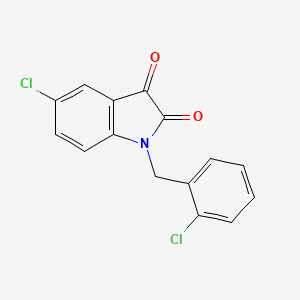
![2-{2-[(2-fluorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4696765.png)
